(4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves its ability to inhibit the activity of enzymes involved in inflammatory and oxidative stress pathways. It also induces apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that (4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can reduce inflammation and oxidative stress in various tissues. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments include its high purity and stability. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments.
Zukünftige Richtungen
For research on (4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione include investigating its potential as a photosensitizer in combination with other anticancer agents. Its ability to reduce inflammation and oxidative stress also makes it a potential candidate for the treatment of various inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, (4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Synthesemethoden
The synthesis of (4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction of 3,4-dichlorobenzyl alcohol, 5-methoxy-2-iodobenzaldehyde, and 1-phenyl-3,5-pyrazolidinedione in the presence of a base catalyst. The product is obtained in good yield and purity.
Wissenschaftliche Forschungsanwendungen
(4E)-4-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Molekularformel |
C24H17Cl2IN2O4 |
---|---|
Molekulargewicht |
595.2 g/mol |
IUPAC-Name |
(4E)-4-[[4-[(3,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H17Cl2IN2O4/c1-32-21-12-15(9-17-23(30)28-29(24(17)31)16-5-3-2-4-6-16)11-20(27)22(21)33-13-14-7-8-18(25)19(26)10-14/h2-12H,13H2,1H3,(H,28,30)/b17-9+ |
InChI-Schlüssel |
UOFMAIMRJCGWTQ-RQZCQDPDSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)I)OCC4=CC(=C(C=C4)Cl)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)I)OCC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)I)OCC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.